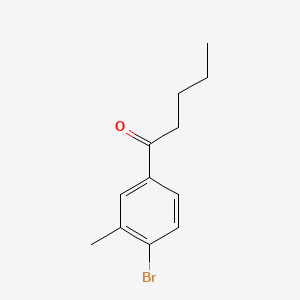

1-(4-Bromo-3-methylphenyl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

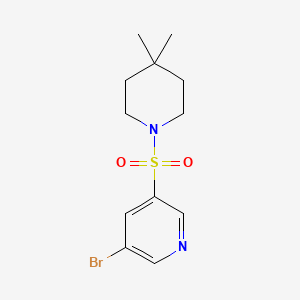

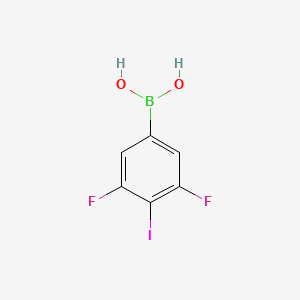

1-(4-Bromo-3-methylphenyl)pentan-1-one is a chemical compound with the CAS Number 1311197-78-0 . It has a linear formula of C12H15BrO .

Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-3-methylphenyl)pentan-1-one consists of a pentan-1-one group attached to a 4-bromo-3-methylphenyl group . The exact mass is 254.03100 .Scientific Research Applications

Synthesis of Monoamine Uptake Inhibitors

Research indicates that derivatives similar to "1-(4-Bromo-3-methylphenyl)pentan-1-one" have been synthesized and evaluated for their potential as monoamine uptake inhibitors. These compounds are designed to selectively inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, without significantly affecting serotonin trafficking. This selectivity is crucial for the development of medications aimed at treating conditions like cocaine abuse, where modulation of neurotransmitter systems plays a key role. One study highlighted the synthesis of an array of 2-aminopentanophenones, demonstrating the potential of these compounds in the realm of neurotransmitter reuptake mechanisms (Meltzer et al., 2006).

Anticancer Drug Development

Another significant application is in the development of anticancer drugs. Organotin(IV) complexes, synthesized from amino acetate functionalized Schiff base, have shown promising in vitro cytotoxicity against various human tumor cell lines. These compounds, including derivatives of "1-(4-Bromo-3-methylphenyl)pentan-1-one", exhibit high cytotoxicity, potentially offering a new avenue for cancer treatment. Their structural characterization and biological evaluation underline the importance of such compounds in medicinal chemistry and oncology research (Basu Baul et al., 2009).

Studies on Physicochemical Properties

Research on azoderivatives of pentane-2,4-dione, closely related to "1-(4-Bromo-3-methylphenyl)pentan-1-one", provides insights into their physicochemical and solvatochromic properties. These studies involve the synthesis of new compounds and their characterization through various spectroscopic techniques. The findings contribute to a deeper understanding of the stability and behavior of these compounds under different conditions, which is essential for their potential applications in various fields, including materials science and analytical chemistry (Mahmudov et al., 2011).

Development of Bioactive Compounds

The synthesis and evaluation of N-(α-Bromoacyl)-α-amino esters containing a valyl moiety have revealed compounds with low cytotoxicity and no significant antibacterial or anti-inflammatory activity at tested concentrations. These findings are crucial for their potential incorporation into prodrugs, highlighting the diverse applications of "1-(4-Bromo-3-methylphenyl)pentan-1-one" derivatives in the development of bioactive compounds and drug design (Yancheva et al., 2015).

Safety and Hazards

1-(4-Bromo-3-methylphenyl)pentan-1-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name |

1-(4-bromo-3-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-3-4-5-12(14)10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSCDTUYSNVPNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716655 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1311197-78-0 |

Source

|

| Record name | 1-(4-Bromo-3-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)